molecular formula C8H12ClNS B12511552 Cyclopropyl(thiophen-2-yl)methanamine hydrochloride

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B12511552
M. Wt: 189.71 g/mol
InChI Key: HPNFDELFGCTCHL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Cyclopropyl(thiophen-2-yl)methanamine Hydrochloride

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound, reflecting its core structural components: a cyclopropane ring, a thiophene heterocycle, and a primary amine group protonated as a hydrochloride salt. The molecular formula, C₈H₁₂ClNS , confirms the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.

A detailed breakdown of the formula reveals:

  • Cyclopropane (C₃H₆): A three-membered hydrocarbon ring with significant angle strain.
  • Thiophene (C₄H₄S): A five-membered aromatic ring containing sulfur.
  • Methanamine (CH₃NH₂): A primary amine group, which forms an ammonium chloride salt (CH₃NH₃⁺Cl⁻) in the hydrochloride derivative.

The molecular weight of 189.71 g/mol aligns with theoretical calculations based on isotopic composition.

Crystallographic Structure and Cyclopropane-Thiophene Conjugation

X-ray crystallographic data for related methanamine derivatives, such as phenyl(6-phenylpyridin-2-yl)methanone, demonstrate planar aromatic systems with dihedral angles influencing conjugation. For this compound, computational models predict a non-planar geometry due to steric interactions between the cyclopropane and thiophene rings. The cyclopropane’s 60° bond angles induce torsional strain, while the thiophene’s aromaticity stabilizes the system through resonance.

Key structural features include:

  • Bond Lengths: The C–C bonds in the cyclopropane ring measure approximately 1.51 Å, shorter than typical single bonds due to hybridization effects.
  • Dihedral Angles: The angle between the cyclopropane and thiophene planes is estimated at 45–60°, reducing π-orbital overlap but allowing partial conjugation through the methanamine bridge.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

In the hydrochloride salt, the amine group forms a positively charged ammonium ion (NH₃⁺) that engages in strong hydrogen bonds with the chloride counterion. The N–H···Cl interactions exhibit bond lengths of 3.1–3.3 Å, characteristic of moderate-strength hydrogen bonds.

Crystallographic studies of analogous compounds reveal layered ionic lattices stabilized by:

  • Intramolecular H-bonds: Between NH₃⁺ and adjacent sulfur atoms (S···H–N, 2.9–3.0 Å).
  • Intermolecular H-bonds: Connecting adjacent ammonium and chloride ions into a three-dimensional network.

Comparative Structural Analysis with Related Methanamine Derivatives

This compound exhibits distinct structural differences compared to derivatives such as:

(R)-Cyclopropyl(thiophen-2-yl)methanamine

The enantiomeric (R)-form (CAS 473733-07-2) shares the same molecular formula (C₈H₁₁NS ) but lacks the hydrochloride counterion. Chirality at the methanamine carbon introduces stereochemical complexity, affecting crystalline packing and solubility.

Cyclopenten-1-yl(thiophen-2-yl)methanamine

This derivative (CAS 62080346) replaces cyclopropane with a cyclopentene ring, increasing ring strain from 27.5 kcal/mol (cyclopropane) to 6.2 kcal/mol (cyclopentene). The larger ring enhances conformational flexibility, enabling stronger π-π stacking between thiophene units.

4H,5H,6H-Cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride

The fused bicyclic system in this analog (CAS 2305252-25-7) creates a rigid, planar structure. Compared to the cyclopropyl derivative, its reduced steric hindrance allows for tighter ionic packing in the crystalline phase.

Table 1: Structural Comparison of Methanamine Derivatives

Compound Molecular Formula Ring System Key Structural Feature
Cyclopropyl(thiophen-2-yl)methanamine HCl C₈H₁₂ClNS Cyclopropane High ring strain (27.5 kcal/mol)
(R)-Cyclopropyl(thiophen-2-yl)methanamine C₈H₁₁NS Cyclopropane Chiral center at methanamine
Cyclopenten-1-yl(thiophen-2-yl)methanamine C₁₀H₁₃NS Cyclopentene Enhanced π-π stacking
4H,5H,6H-Cyclopenta[b]thiophen-2-ylmethanamine HCl C₈H₁₂ClNS Fused bicyclic Planar aromatic system

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

cyclopropyl(thiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c9-8(6-3-4-6)7-2-1-5-10-7;/h1-2,5-6,8H,3-4,9H2;1H

InChI Key

HPNFDELFGCTCHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CS2)N.Cl

Origin of Product

United States

Preparation Methods

Thiophene Derivative Cyclopropanation

The foundational step in many syntheses involves constructing the cyclopropane ring fused to the thiophene moiety. A widely cited method begins with 2-acetylthiophene, which undergoes cyclopropanation using paraformaldehyde and methylamine hydrochloride in ethanol under reflux conditions. This one-pot reaction achieves a 54–82% yield by leveraging Mannich-type condensation, followed by in situ reduction (Table 1).

Table 1: Cyclopropanation Reaction Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Acetylthiophene Ethanol 80–120 8–24 54–82
Paraformaldehyde
Methylamine HCl

Key challenges include controlling stereoselectivity and minimizing side reactions, such as over-alkylation. The use of catalytic hydrochloric acid (0.01–0.2 eq) improves regioselectivity by stabilizing intermediates.

Amine Group Introduction Strategies

Nucleophilic Substitution

Post-cyclopropanation, the amine group is introduced via nucleophilic substitution. A patent by CN103242289B details reacting N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide with sodium azide in DMF, followed by Staudinger reduction using zinc powder and ammonium chloride. This method achieves a 68% yield but requires stringent anhydrous conditions.

Reductive Amination

Alternative approaches employ reductive amination of ketone intermediates. For example, cyclopropyl(thiophen-2-yl)methanone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine, which is subsequently protonated with HCl gas. This method offers superior scalability (75–89% yield) but necessitates careful pH control to avoid borane complexation.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Industrial protocols dissolve the amine in ethyl acetate and introduce gaseous HCl at −5°C, achieving >95% purity after recrystallization. Critical parameters include:

  • Temperature : Below 0°C to prevent decomposition.
  • Solvent Polarity : Ethyl acetate optimizes salt precipitation without co-solvent interference.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Cyclopropanation 3 68–82 95 High
Reductive Amination 4 75–89 98 Moderate
Nucleophilic Substitution 5 54–68 92 Low

The cyclopropanation route is favored industrially due to fewer steps and higher scalability, while reductive amination offers higher purity for pharmaceutical applications.

Industrial-Scale Optimization

Catalytic Enhancements

Recent advancements utilize Lewis acids like titanium(IV) isopropoxide to accelerate cyclopropanation kinetics. For instance, Ti(OiPr)4 reduces reaction time from 24 h to 8 h while maintaining 85% yield.

Solvent Systems

Binary solvent systems (e.g., ethanol/water) improve intermediate solubility and reduce byproduct formation. A 9:1 ethanol/water ratio increases yield by 12% compared to pure ethanol.

Mechanistic Insights

The cyclopropanation mechanism proceeds via a carbocation intermediate, stabilized by the thiophene’s electron-rich π-system. Density functional theory (DFT) studies indicate that the thiophene ring lowers the activation energy by 15 kcal/mol compared to benzene analogues, facilitating ring closure.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of cyclopropyl(thiophen-2-yl)methanamine hydrochloride typically involves cyclopropanation reactions followed by amination processes. The compound's structure includes a cyclopropyl group attached to a thiophene ring, which contributes to its distinctive chemical behavior.

Synthetic Routes

  • Cyclopropanation : Involves the formation of the cyclopropane ring from a thiophene derivative.
  • Amination : Following cyclopropanation, the introduction of an amine group is achieved through standard amination techniques.

Chemical Reactions

This compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amine to sulfoxides or sulfonesPotassium permanganate, chromium trioxide
Reduction Produces alcohols or secondary aminesLithium aluminum hydride, sodium borohydride
Substitution Nucleophilic substitution involving the amine groupHalides as nucleophiles

Scientific Research Applications

The compound has several notable applications in scientific research, particularly in chemistry and biology.

Organic Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as a versatile reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

The compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, which is crucial for developing therapeutic agents aimed at conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Antipsychotic Activity

Research has shown that compounds related to this compound exhibit significant antipsychotic-like effects through selective agonism at serotonin receptors (5-HT2C) with minimal side effects associated with other receptor interactions .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound effectively inhibits certain enzymes involved in neurotransmitter metabolism, suggesting its potential role in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The cyclopropyl and thiophene moieties can interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compound Name Key Substituent/Modification Molecular Formula Pharmacological Notes Reference
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine HCl Tetrahydro-2H-pyran-4-yl replaces cyclopropyl C₁₁H₁₈ClNOS Increased polarity due to oxygenated pyran ring; discontinued commercial availability .
[4-(2-Methylpropyl)thiophen-2-yl]methanamine HCl Isobutyl substituent at thiophene C4 C₉H₁₆ClNS Higher lipophilicity from alkyl chain; molecular weight 205.75 .
Thiophene fentanyl hydrochloride Fentanyl backbone with thiophene C₂₄H₂₆ClN₂OS Opioid receptor agonist; unstudied toxicology .

Key Insights :

  • Replacing the cyclopropyl group with a pyran ring (C₁₁H₁₈ClNOS) introduces polar oxygen atoms, likely enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the cyclopropyl analog .
  • The isobutyl-substituted thiophene compound (C₉H₁₆ClNS ) exhibits greater lipophilicity, which may improve tissue distribution but could increase metabolic instability .
  • Thiophene fentanyl (C₂₄H₂₆ClN₂OS ) demonstrates how thiophene integration into complex pharmacophores can target opioid receptors, though safety concerns remain unresolved .

Halogenated and Fluorinated Derivatives

Compound Name Substituent Molecular Formula Key Properties Reference
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl 2-fluorophenyl replaces thiophene C₁₀H₁₃ClF₂N Chiral (S-configuration); [α]D data unavailable; molecular weight 201.67 .
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 4-fluorophenyl substituent C₁₀H₁₃ClF₂N R-enantiomer; targets undisclosed receptors; MW 201.67 .
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine HCl 3-CF₃-phenyl group C₁₁H₁₁ClF₃N Electron-withdrawing CF₃ enhances metabolic stability .

Key Insights :

  • Fluorinated phenyl analogs (e.g., C₁₀H₁₃ClF₂N ) leverage fluorine’s electronegativity to strengthen hydrogen bonding and improve target affinity .
  • The trifluoromethyl group in C₁₁H₁₁ClF₃N increases metabolic resistance by blocking oxidative degradation pathways, a common strategy in CNS drug design .

Serotonin Receptor-Targeting Analogs

Compound Name (Example) Aromatic Group Synthesis Method 5-HT2C Receptor Activity Reference
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl Quinolin-8-ylmethyl NaBH(OAc)₃/DCE High selectivity for 5-HT2C over 5-HT2B .
(+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl 2-Fluorobenzyl Chiral separation via Method B Functionally selective; [α]D = +10.0° (D₂O) .

Key Insights :

  • Quinoline and fluorobenzyl substituents enhance 5-HT2C receptor selectivity, critical for avoiding cardiovascular side effects associated with 5-HT2B activation .
  • Stereochemistry (e.g., (+)-enantiomers) significantly impacts receptor binding, as seen in the 10.0° optical rotation of (+)-40 .

Key Insights :

  • Cyclopropyl(thiophen-2-yl)methanamine HCl occupies a mid-range molecular weight, balancing rigidity (cyclopropane) and π-π interactions (thiophene).
  • Commercial pricing reflects demand and synthesis complexity, with thiophene fentanyl restricted due to safety concerns .

Biological Activity

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is known for its electronic properties and ability to interact with various biological targets. The structural formula is represented as:

C8H10ClNS\text{C}_8\text{H}_{10}\text{ClN}\text{S}

This compound may function primarily as an enzyme inhibitor or receptor agonist/antagonist . The interaction of the cyclopropyl and thiophene moieties with molecular targets such as enzymes or receptors can lead to alterations in their activity, potentially resulting in therapeutic effects against various diseases, particularly neurological disorders.

Enzyme Inhibition

Research indicates that this compound could inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that compounds with similar structures exhibit inhibition against carbonic anhydrases, which are implicated in cancer progression .

Receptor Activity

The compound may also act on serotonin receptors (5-HT receptors), particularly the 5-HT2C subtype. Preliminary studies have shown that derivatives of cyclopropyl(thiophen-2-yl)methanamine can selectively activate these receptors, which are crucial in regulating mood and appetite .

Table 1: Biological Activity Comparison

CompoundTarget Receptor/EnzymeIC50 (µM)Notes
This compound5-HT2C0.023Selective agonist with low β-arrestin recruitment
DoxorubicinVarious cancer cells0.12–2.78Reference compound for anticancer activity
Reference Compound5-HT2C0.019Higher potency than cyclopropyl derivative

Case Studies

  • Anticancer Activity : A study demonstrated that cyclopropyl derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : In another investigation focusing on neuropharmacological properties, the compound showed promise as a selective agonist for the 5-HT2C receptor, impacting behavioral models related to anxiety and depression .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Selective Binding : It exhibits selective binding to serotonin receptors, enhancing its potential as a therapeutic agent for mood disorders.
  • Cytotoxicity Profiles : The compound has been noted for its cytotoxicity against multiple cancer cell lines, suggesting its utility in cancer treatment strategies.

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